6,15-Diketo-13,14-dihydro-PGF1alpha
6,15-Diketo-13,14-dihydro-PGF1alpha
6,15-diketo-13,14-dihydro PGF1α is a metabolite of PGI2. It was shown to enhance intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells.
6,15-diketo-13,14-dihydro Prostaglandin F1α (6,15-diketo-13,14-dihydro PGF1α) is a metabolite of PGI2. It was shown to enhance the intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells.
6,15-diketo-13,14-dihydro Prostaglandin F1α (6,15-diketo-13,14-dihydro PGF1α) is a metabolite of PGI2. It was shown to enhance the intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells.
Brand Name:
Vulcanchem
CAS No.:
63983-53-9
VCID:
VC21091175
InChI:
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1
SMILES:
CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O
Molecular Formula:
C20H34O6
Molecular Weight:
370.5 g/mol
6,15-Diketo-13,14-dihydro-PGF1alpha
CAS No.: 63983-53-9
Cat. No.: VC21091175
Molecular Formula: C20H34O6
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6,15-diketo-13,14-dihydro PGF1α is a metabolite of PGI2. It was shown to enhance intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells. 6,15-diketo-13,14-dihydro Prostaglandin F1α (6,15-diketo-13,14-dihydro PGF1α) is a metabolite of PGI2. It was shown to enhance the intracellular cAMP and cholesterol catabolism in bovine arterial smooth muscle cells. |
|---|---|
| CAS No. | 63983-53-9 |
| Molecular Formula | C20H34O6 |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid |
| Standard InChI | InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 |
| Standard InChI Key | KBHLXKOKUVJZIS-MKXGPGLRSA-N |
| Isomeric SMILES | CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O |
| SMILES | CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |
| Appearance | Assay:>98%A solution in methyl acetate |
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